Dibenzyl dicarbonate

Descripción general

Descripción

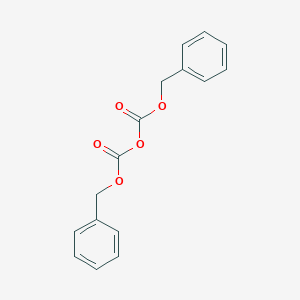

Dibenzyl dicarbonate is an organic compound with the molecular formula C16H14O5. This compound appears as a white solid with a characteristic fragrance and is soluble in organic solvents such as ethers, esters, and alcohols .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dibenzyl dicarbonate can be synthesized through the transesterification of dimethyl carbonate with an excess of benzyl alcohol. This reaction is typically carried out at 90°C in the presence of catalysts such as cesium fluoride on alumina or ionic liquids . The catalysts are used in small amounts, and the reaction yields up to 70% .

Industrial Production Methods: Industrial production of this compound often involves phosgene-free procedures. One common method is the alkylation of carbonate salts with benzyl halides, mediated by phase-transfer or organometallic catalysts . This method is preferred due to its economic sustainability and the ability to recycle both the catalyst and excess benzyl alcohol .

Análisis De Reacciones Químicas

Types of Reactions: Dibenzyl dicarbonate undergoes various chemical reactions, including:

Substitution Reactions: It acts as a benzylating agent, reacting with nucleophiles such as phenols, thiols, and active methylene compounds to form benzylated derivatives.

Decomposition: At high temperatures, this compound decomposes, releasing carbon dioxide and benzyl alcohol.

Common Reagents and Conditions:

Nucleophiles: Phenols, thiols, and active methylene compounds.

Catalysts: Cesium fluoride on alumina, ionic liquids.

Conditions: Typically carried out at elevated temperatures (around 90°C) and in the presence of catalysts.

Major Products:

Benzylated Derivatives: Formed through substitution reactions with nucleophiles.

Carbon Dioxide and Benzyl Alcohol: Formed during decomposition at high temperatures.

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of DBDC is in peptide synthesis, where it serves as a protecting group for amine functionalities. During peptide synthesis, amines can participate in side reactions that hinder the desired peptide formation. DBDC protects these amine groups through carbobenzyloxylation (Cbz protection), allowing for controlled reactivity during synthesis.

Case Study: Peptide Synthesis Using DBDC

A study demonstrated the effectiveness of DBDC in synthesizing β-lactam-containing dipeptides. The research focused on optimizing reaction conditions to prepare these compounds using dibenzyl-protected amino acids. The results indicated that dibenzyl protection significantly improved yield and stereoselectivity during the Mitsunobu reaction, achieving isolated yields of up to 76% for the desired products .

Functional Group Protection

DBDC is also employed for protecting carboxylic acid functionalities. By forming carbonate esters, it prevents unwanted reactions during peptide chain elongation. The sterically bulky benzyl groups hinder nucleophilic attacks on the carbonyl carbon, allowing selective coupling with other amino acids.

Table: Comparison of Protecting Groups

| Protecting Group | Type | Stability | Removal Conditions |

|---|---|---|---|

| Dibenzyl | Amine/Carboxylic | Stable under basic | Acidic conditions |

| Trityl | Amine | Less stable | Acidic conditions |

| Phthalimide | Amine | Stable | Basic conditions |

N-Dibenzylation Reactions

DBDC has been shown to facilitate selective N,N-dibenzylation of primary aliphatic amines when used as an alkylating agent in the presence of phosphonium salts. This method enhances selectivity towards benzylated amines compared to traditional methods that may produce competitive side products.

Case Study: N-Dibenzylation Efficiency

In a study investigating the N,N-dibenzylation of primary aliphatic amines, various phosphonium salts were tested alongside DBDC under solventless conditions. The results indicated high selectivity and conversion rates, with isolated yields ranging from 74% to 86% for dibenzyl derivatives .

Interaction Studies

Research has explored the interaction of DBDC with various nucleophiles and electrophiles, highlighting its role as an alkylating agent. Studies suggest that using ionic liquids alongside DBDC can enhance reactivity and selectivity in certain reactions.

Applications Beyond Organic Synthesis

Beyond its use in organic synthesis, DBDC has potential applications in medicinal chemistry due to its ability to modify biological molecules selectively. Its structural similarities with other carbonate compounds allow it to be utilized in various synthetic pathways, including polymer production and drug design.

Mecanismo De Acción

The mechanism of action of dibenzyl dicarbonate involves its ability to act as a benzylating agent. It reacts with nucleophiles to form benzylated derivatives. The reaction typically involves the nucleophilic attack on the carbonyl carbon of the this compound, leading to the formation of a benzylated product and the release of carbon dioxide .

Comparación Con Compuestos Similares

Di-tert-butyl dicarbonate: Used as a protecting group reagent in organic synthesis.

Dimethyl carbonate: Used as a methylating agent and solvent.

Diethyl carbonate: Used as a solvent and reagent in organic synthesis.

Uniqueness: Dibenzyl dicarbonate is unique due to its ability to introduce the carbobenzoxy (Z) protecting group, which is particularly useful in peptide synthesis and the protection of amino acids . Its low toxicity and good solvation capability make it a preferred reagent over more hazardous benzyl halides .

Actividad Biológica

Dibenzyl dicarbonate (DBDC), a compound with the chemical formula CHO, is primarily recognized for its application in organic synthesis, particularly as a protecting group for amines and in the synthesis of β-lactam antibiotics. This article explores the biological activity of DBDC, including its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

DBDC is synthesized through the reaction of benzyl alcohol with dimethyl carbonate, often using various catalysts to enhance yield and selectivity. The synthesis method has been optimized to ensure minimal by-products and high purity of DBDC. The compound is characterized by its stability and low toxicity, making it a favorable choice in organic reactions compared to other benzyl derivatives .

DBDC functions primarily as a protecting group in organic synthesis, particularly in the formation of β-lactam antibiotics. It protects amino groups during the synthesis of complex molecules, allowing for selective reactions without interference from amine functionalities. The use of DBDC has shown significant improvements in yield and stereoselectivity in various reactions, such as the Mitsunobu reaction .

Pharmacological Applications

- Synthesis of β-Lactams : DBDC is crucial in synthesizing β-lactam antibiotics, which are vital for treating bacterial infections. Studies indicate that compounds synthesized using DBDC exhibit enhanced antibacterial activity due to their structural integrity and selective reactivity .

- Protective Group : As a protective group, DBDC prevents unwanted reactions during synthetic pathways. Its ability to be easily removed post-reaction without degrading the target molecule enhances its utility in pharmaceutical chemistry .

- Reactivity with Amines : DBDC has been employed in the N,N-dibenzylation of primary aliphatic amines, yielding dibenzyl derivatives with high efficiency. This reaction is significant for synthesizing compounds with potential biological activity .

Study 1: Stereoselective Preparation of β-Lactam Pseudopeptides

In a study focusing on the preparation of β-lactam-containing pseudopeptides, DBDC was utilized as a protective group for serine residues. The results demonstrated that using DBDC led to higher yields (up to 76%) and better stereoselectivity compared to other protective groups like phthalimide .

Study 2: Reactivity with Aliphatic Amines

Another investigation explored the reactivity of DBDC with various primary aliphatic amines under different conditions. The study reported that at elevated temperatures (145-170 °C), DBDC reacted quantitatively with amines to form N,N-dibenzyl derivatives with isolated yields ranging from 74% to 86%, showcasing its effectiveness as an alkylating agent .

Safety and Toxicity

DBDC is noted for its low toxicity profile compared to other benzyl derivatives, making it safer for use in laboratory settings and potential pharmaceutical applications. Its safety data indicate minimal adverse effects when handled according to standard laboratory protocols .

Propiedades

IUPAC Name |

benzyl phenylmethoxycarbonyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c17-15(19-11-13-7-3-1-4-8-13)21-16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRRJZZGSJXPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)OC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394645 | |

| Record name | Dibenzyl dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31139-36-3 | |

| Record name | Dibenzyl dicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl Pyrocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of Dibenzyl Dicarbonate according to the research?

A1: The research paper highlights the use of this compound (Z2O) as a carbobenzoxylating reagent []. This means it's designed to introduce a carboxybenzyl protecting group (Cbz) onto target molecules, typically amines, in organic synthesis. This protection is crucial for controlling reactivity and directing reactions in multi-step synthesis procedures.

Q2: What advantages does this compound offer over existing carbobenzoxylating reagents?

A2: While the paper doesn't directly compare this compound to other reagents, its introduction as a "new" reagent [] suggests it likely offered some advantages at the time of publication. Further research would be needed to compare its reactivity, selectivity, and ease of use compared to alternatives like benzyl chloroformate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.